molecular formula C21H17N5O2S2 B2842634 10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892730-23-3

10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2842634
CAS No.: 892730-23-3
M. Wt: 435.52
InChI Key: AALHLJWQEACLLK-UHFFFAOYSA-N
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Description

10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that belongs to the class of thienotriazolopyrimidines

Mechanism of Action

Target of Action

CHEMBL1170086, also known as “10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine” or “N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine”, primarily targets the human recombinant 5HT6 receptor . The 5HT6 receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and the regulation of processes such as mood, anxiety, and depression .

Mode of Action

CHEMBL1170086 acts as an antagonist at the 5HT6 receptor . This means it binds to the receptor and inhibits its activation by serotonin. The inhibition of serotonin-induced cAMP production is one of the key results of this interaction .

Biochemical Pathways

The primary biochemical pathway affected by CHEMBL1170086 is the serotonin signaling pathway. By acting as an antagonist at the 5HT6 receptor, CHEMBL1170086 can modulate the effects of serotonin, a key neurotransmitter involved in numerous physiological processes . The downstream effects of this interaction can vary widely, potentially influencing mood, anxiety, and other neurological processes.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination

Result of Action

The molecular and cellular effects of CHEMBL1170086’s action primarily involve the modulation of serotonin signaling via the 5HT6 receptor . By inhibiting the activation of this receptor, CHEMBL1170086 can alter the cellular responses typically induced by serotonin. The specific molecular and cellular effects can vary depending on the context and are subject to further investigation .

Action Environment

The action, efficacy, and stability of CHEMBL1170086 can be influenced by various environmental factors. These can include factors intrinsic to the individual, such as genetic makeup and health status, as well as extrinsic factors like diet and exposure to other drugs . Understanding these influences is critical for predicting the compound’s behavior in different contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, followed by the introduction of the phenylethyl and phenylsulfonyl groups. Common reagents and conditions used in these reactions include:

    Reagents: Phenylsulfonyl chloride, phenylethylamine, various solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., triethylamine).

    Conditions: Reactions are often carried out under reflux conditions, with careful control of temperature and pH.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[730

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thienotriazolopyrimidines: Compounds with a similar core structure but different substituents.

    Phenylsulfonyl Derivatives: Compounds with a phenylsulfonyl group attached to various core structures.

Uniqueness

10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Conclusion

This compound is a complex and versatile compound with potential applications in various fields of scientific research. Its unique structure and reactivity make it an interesting subject for further study and development.

Properties

IUPAC Name

10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c1-14(15-8-4-2-5-9-15)22-19-18-17(12-13-29-18)26-20(23-19)21(24-25-26)30(27,28)16-10-6-3-7-11-16/h2-14H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALHLJWQEACLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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